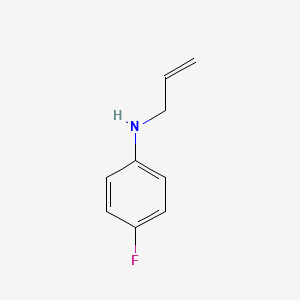

![molecular formula C14H11N3O2 B3156550 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 832737-51-6](/img/structure/B3156550.png)

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Descripción general

Descripción

“7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine and phenyl ring, which are almost coplanar . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the use of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación

Chemical and Medicinal Significance

Pyrazolo[1,5-a]pyrimidine scaffold, a category to which 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs, is highly regarded in drug discovery for its broad medicinal properties. This chemical structure has shown effectiveness in various applications, including anticancer, anti-infectious, anti-inflammatory activities, and its role as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have been extensively explored, revealing its potential in developing drug-like candidates for diverse disease targets. Despite the significant advances, there's still a considerable scope for medicinal chemists to further exploit this scaffold in drug development (Cherukupalli et al., 2017).

Synthetic Strategies and Biological Applications

The synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives include Knoevenagel condensation, among others, indicating its versatility in constructing compounds with significant anticancer activity. These strategies enable the generation of a wide array of biologically active molecules, emphasizing the scaffold's potential in drug discovery (Tokala et al., 2022).

Role in Optoelectronic Materials

Beyond medicinal applications, derivatives of pyrazolo[1,5-a]pyrimidines, including functionalized quinazolines and pyrimidines, have shown promising applications in optoelectronics. These compounds, owing to their structural properties, have been used in the synthesis of materials for organic light-emitting diodes (OLEDs), image sensors, and as components in photoelectric conversion elements. Their incorporation into π-extended conjugated systems enhances their value for the creation of novel optoelectronic materials, highlighting the scaffold's versatility beyond pharmaceuticals (Lipunova et al., 2018).

Direcciones Futuras

The future directions for the research and development of “7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” could involve further exploration of its optical applications , as well as its potential biological activities . Additionally, the development of more potent and effective therapeutic agents to treat human diseases could be a potential area of focus .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines (pps) have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pps have been noted for their tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Pps have been recognized for their significant photophysical properties, suggesting they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Pps have been noted for their significant inhibitory activity, suggesting they may have a notable effect on cell proliferation .

Action Environment

Pps have been recognized for their good solid-state emission intensities, suggesting that they may be influenced by environmental factors such as light and temperature .

Propiedades

IUPAC Name |

7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXKRUFIXUDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182106 | |

| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832737-51-6 | |

| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)

![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)

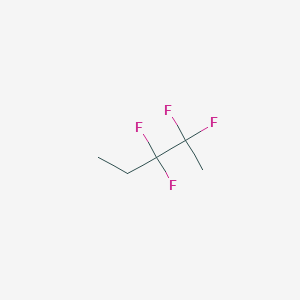

![N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3156515.png)

![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)

![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156556.png)

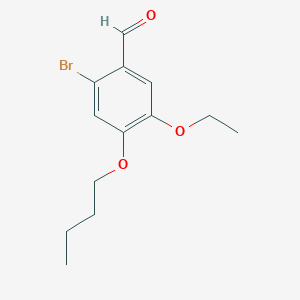

![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)

![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)

![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)